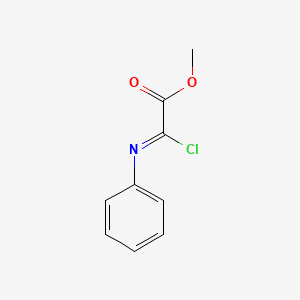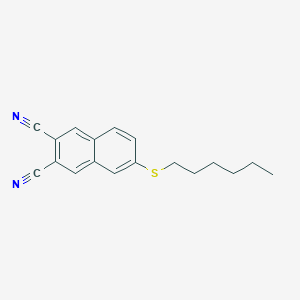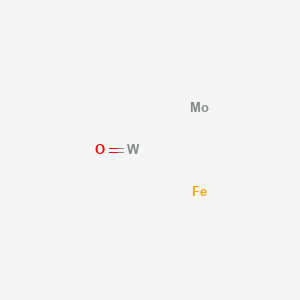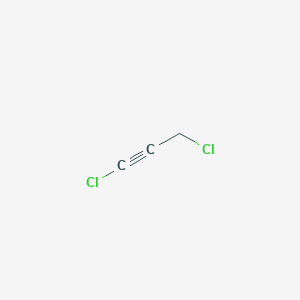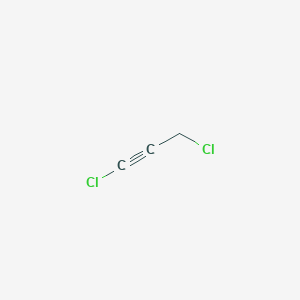
1,3-Dichloroprop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloroprop-1-yne is an organochlorine compound with the molecular formula C₃H₂Cl₂. It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of both alkyne and chlorine functional groups. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dichloroprop-1-yne can be synthesized through the chlorination of propyne. The reaction typically involves the addition of chlorine gas to propyne in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced through a similar chlorination process but on a larger scale. The process involves the continuous feed of propyne and chlorine gas into a reactor, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dichloroprop-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The triple bond in the alkyne can undergo addition reactions with hydrogen halides, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Addition Reactions: Hydrogen halides (HCl, HBr), halogens (Cl₂, Br₂), and other electrophiles are used under controlled temperature and pressure.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions.
Major Products Formed:
Substitution Reactions: Products include substituted alkynes with various functional groups.
Addition Reactions: Products include dihalides or halogenated alkenes.
Oxidation and Reduction Reactions: Products include carboxylic acids, alkenes, or alkanes.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloroprop-1-yne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,3-Dichloroprop-1-yne involves its reactivity with various nucleophiles and electrophiles. The presence of the alkyne and chlorine functional groups makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloropropene: An organochlorine compound with similar reactivity but different applications, primarily used as a pesticide.
1,2-Dichloropropane: Another organochlorine compound with different reactivity and applications, used as a solvent and in chemical synthesis.
Uniqueness: 1,3-Dichloroprop-1-yne is unique due to the presence of both an alkyne and chlorine functional groups, which impart distinct reactivity and make it a valuable compound in various chemical synthesis processes.
Eigenschaften
CAS-Nummer |
927-75-3 |
|---|---|
Molekularformel |
C3H2Cl2 |
Molekulargewicht |
108.95 g/mol |
IUPAC-Name |
1,3-dichloroprop-1-yne |
InChI |
InChI=1S/C3H2Cl2/c4-2-1-3-5/h2H2 |
InChI-Schlüssel |
QZNMPRPWDXTEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


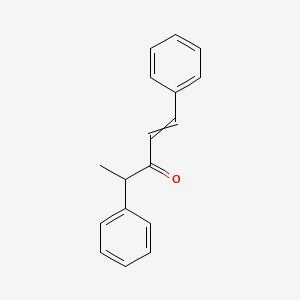

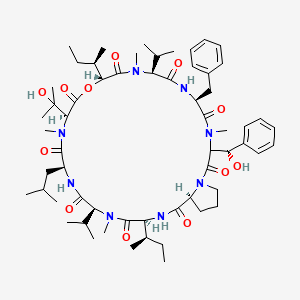
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
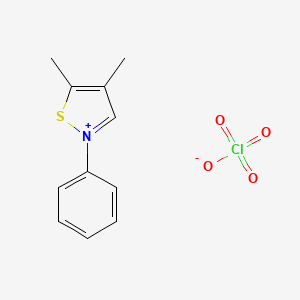
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
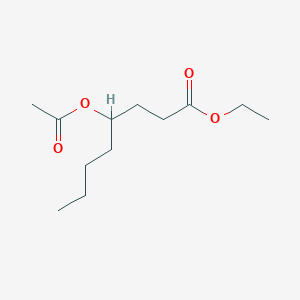
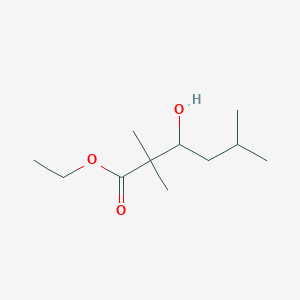
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
